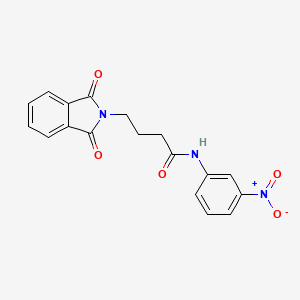![molecular formula C19H21FN2O2 B6088950 2-(4-fluorobenzyl)-4-[3-(3-pyridinyl)propanoyl]morpholine](/img/structure/B6088950.png)
2-(4-fluorobenzyl)-4-[3-(3-pyridinyl)propanoyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-fluorobenzyl)-4-[3-(3-pyridinyl)propanoyl]morpholine, also known as FP-morpholine, is a novel chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
作用机制
2-(4-fluorobenzyl)-4-[3-(3-pyridinyl)propanoyl]morpholinee acts as a dopamine transporter inhibitor, which leads to increased dopamine levels in the brain. This effect has been studied in relation to drug addiction and Parkinson's disease. 2-(4-fluorobenzyl)-4-[3-(3-pyridinyl)propanoyl]morpholinee has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-(4-fluorobenzyl)-4-[3-(3-pyridinyl)propanoyl]morpholinee has been shown to have various biochemical and physiological effects, including increased dopamine levels in the brain, inhibition of cancer cell growth, and potential therapeutic effects for various diseases, including depression, anxiety, and schizophrenia.
实验室实验的优点和局限性
The advantages of using 2-(4-fluorobenzyl)-4-[3-(3-pyridinyl)propanoyl]morpholinee in lab experiments include its high yield during synthesis, its well-studied mechanism of action, and its potential therapeutic effects for various diseases. However, the limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
未来方向
There are several future directions for the study of 2-(4-fluorobenzyl)-4-[3-(3-pyridinyl)propanoyl]morpholinee, including:
1. Further studies to determine its safety and efficacy in humans.
2. Studies to determine its potential as a therapeutic agent for various diseases, including depression, anxiety, and schizophrenia.
3. Studies to determine its potential as a drug candidate for the treatment of drug addiction and Parkinson's disease.
4. Studies to determine its potential as a cancer treatment.
5. Studies to determine its potential as a tool for neuroimaging studies.
Conclusion:
In conclusion, 2-(4-fluorobenzyl)-4-[3-(3-pyridinyl)propanoyl]morpholinee is a novel chemical compound that has gained significant attention in the field of scientific research. Its mechanism of action, biochemical and physiological effects, and potential therapeutic applications have been extensively studied. Further studies are needed to determine its safety and efficacy in humans and its potential as a therapeutic agent for various diseases.
合成方法
2-(4-fluorobenzyl)-4-[3-(3-pyridinyl)propanoyl]morpholinee can be synthesized using several methods, including the reaction of 4-fluorobenzylamine with 3-(3-pyridinyl)propanoic acid, followed by the reaction with morpholine. Another method involves the reaction of 4-fluorobenzyl chloride with 3-(3-pyridinyl)propanoic acid, followed by the reaction with morpholine. The yield of 2-(4-fluorobenzyl)-4-[3-(3-pyridinyl)propanoyl]morpholinee using these methods is typically high, ranging from 70-90%.
科学研究应用
2-(4-fluorobenzyl)-4-[3-(3-pyridinyl)propanoyl]morpholinee has been extensively studied in various scientific research applications, including neuroscience, cancer research, and drug development. In neuroscience research, 2-(4-fluorobenzyl)-4-[3-(3-pyridinyl)propanoyl]morpholinee has been shown to bind to the dopamine transporter and inhibit dopamine uptake, leading to increased dopamine levels in the brain. This effect has been studied in relation to drug addiction and Parkinson's disease.
In cancer research, 2-(4-fluorobenzyl)-4-[3-(3-pyridinyl)propanoyl]morpholinee has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This effect has been studied in relation to breast cancer, lung cancer, and leukemia.
In drug development, 2-(4-fluorobenzyl)-4-[3-(3-pyridinyl)propanoyl]morpholinee has been studied as a potential drug candidate for various diseases, including depression, anxiety, and schizophrenia. Its mechanism of action and biochemical effects have been studied extensively to determine its potential as a therapeutic agent.
属性
IUPAC Name |
1-[2-[(4-fluorophenyl)methyl]morpholin-4-yl]-3-pyridin-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c20-17-6-3-15(4-7-17)12-18-14-22(10-11-24-18)19(23)8-5-16-2-1-9-21-13-16/h1-4,6-7,9,13,18H,5,8,10-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCAEJOPVDKOHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCC2=CN=CC=C2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorobenzyl)-4-[3-(3-pyridinyl)propanoyl]morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-(3-chlorobenzyl)-1-[(2-oxo-1-pyrrolidinyl)acetyl]-3-piperidinecarboxylate](/img/structure/B6088868.png)

![3-{[5-(3-oxo-3-{2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}propyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-indole](/img/structure/B6088885.png)
![6-ethyl-5-methyl-2-(4-pyridinyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B6088887.png)
![3-(4-bromophenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B6088888.png)
![5-[(2-bromo-4-chlorophenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B6088889.png)
![N-ethyl-N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-2-methyl-2-propen-1-amine](/img/structure/B6088893.png)
![N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinamine](/img/structure/B6088909.png)
![2-{1-benzyl-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6088914.png)
![3-tert-butyl-5-(2-chloro-4,6-dimethoxyphenyl)-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6088916.png)

![1-({5-[(2,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-2-(2-methoxyethyl)piperidine](/img/structure/B6088923.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyridinylthio)acetamide](/img/structure/B6088957.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B6088964.png)